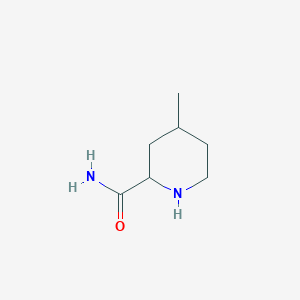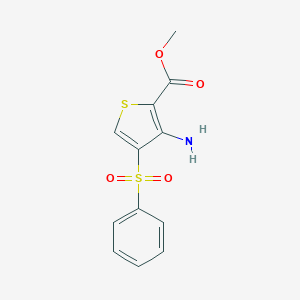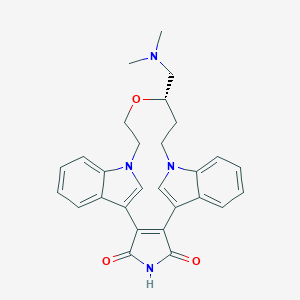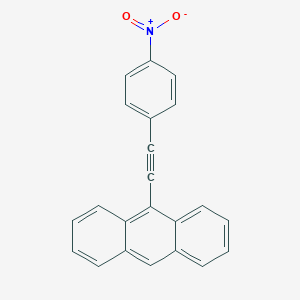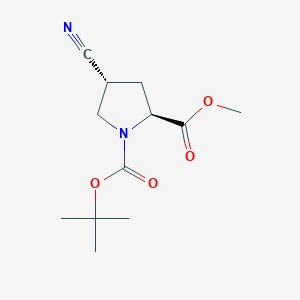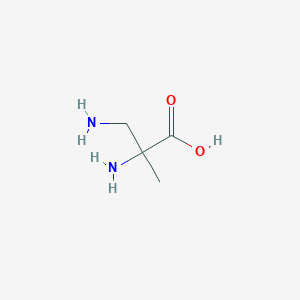
2,3-Diamino-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-2-methylpropanoic acid (DAMPA) is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. DAMPA is a derivative of the natural amino acid valine and is synthesized through a multistep process involving several chemical reactions.
作用機序
The mechanism of action of 2,3-Diamino-2-methylpropanoic acid is not fully understood. However, studies have shown that it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may contribute to its anticonvulsant and neuroprotective properties. 2,3-Diamino-2-methylpropanoic acid has also been shown to inhibit the activity of DPP-IV, which may contribute to its potential therapeutic effects in diabetes.
生化学的および生理学的効果
2,3-Diamino-2-methylpropanoic acid has been shown to exhibit several biochemical and physiological effects. In animal studies, 2,3-Diamino-2-methylpropanoic acid has been found to reduce the severity and duration of seizures, suggesting its potential as an anticonvulsant agent. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation, indicating its potential as a neuroprotective agent. Additionally, 2,3-Diamino-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells, indicating its potential as an antitumor agent.
実験室実験の利点と制限
One advantage of using 2,3-Diamino-2-methylpropanoic acid in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to inhibit the activity of DPP-IV may make it a useful tool for studying the regulation of glucose metabolism and insulin secretion. However, one limitation of using 2,3-Diamino-2-methylpropanoic acid in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain studies.
将来の方向性
There are several potential future directions for research on 2,3-Diamino-2-methylpropanoic acid. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to explore its potential as an antitumor agent and its mechanism of action in inhibiting cancer cell growth. Finally, studies are needed to investigate the potential use of 2,3-Diamino-2-methylpropanoic acid as a tool for studying the regulation of glucose metabolism and insulin secretion in diabetes.
合成法
2,3-Diamino-2-methylpropanoic acid is synthesized through a multistep process involving several chemical reactions. The synthesis method involves the reaction of valine with formaldehyde and hydrogen cyanide to produce a compound called 2-amino-3-oxobutyronitrile. The 2-amino-3-oxobutyronitrile is then reacted with ammonia to produce 2,3-Diamino-2-methylpropanoic acid.
科学的研究の応用
2,3-Diamino-2-methylpropanoic acid has potential applications in scientific research as it has been found to exhibit anticonvulsant, neuroprotective, and antitumor properties. It has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and insulin secretion. 2,3-Diamino-2-methylpropanoic acid has been used in various studies to explore its potential as a therapeutic agent for neurological disorders, cancer, and diabetes.
特性
CAS番号 |
170554-69-5 |
|---|---|
製品名 |
2,3-Diamino-2-methylpropanoic acid |
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC名 |
2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8) |
InChIキー |
BJVNVLORPOBATD-UHFFFAOYSA-N |
SMILES |
CC(CN)(C(=O)O)N |
正規SMILES |
CC(CN)(C(=O)O)N |
同義語 |
Alanine, 3-amino-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



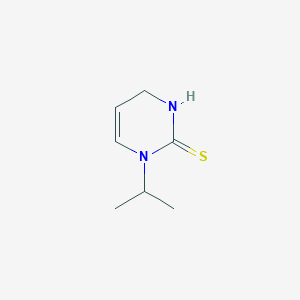
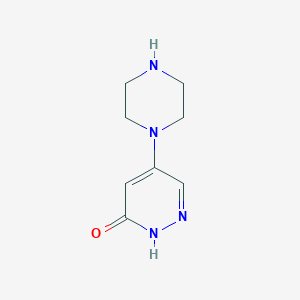
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)
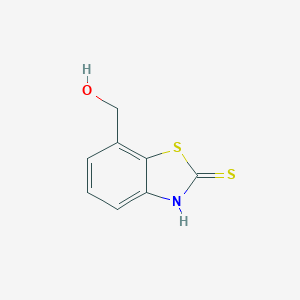
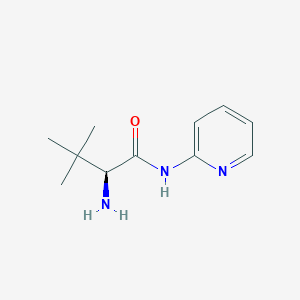
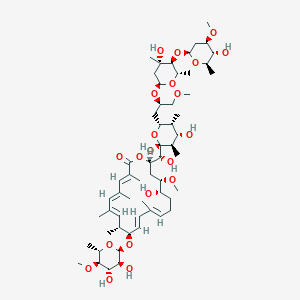
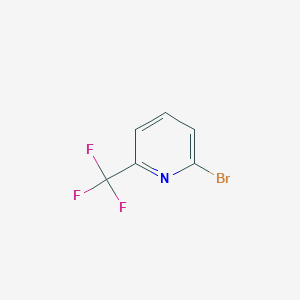
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
